molecular formula C9H12BrNO B1379413 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide CAS No. 1803599-01-0

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide

Cat. No.: B1379413
CAS No.: 1803599-01-0
M. Wt: 230.1 g/mol
InChI Key: BPJGZTBHBKCSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a chemical compound with the molecular formula C9H11NO·HBr. It is a derivative of indan, a bicyclic organic compound, and features an amino group and a hydroxyl group on the indan ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide typically involves the reduction of indanone derivatives followed by amination and subsequent bromination. One common method includes the reduction of 2-indanone using a reducing agent such as sodium borohydride to yield 2,3-dihydro-1H-inden-4-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group. Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, from reduction to amination and bromination. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to modify the indan ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-2,3-dihydro-1H-inden-4-one.

    Reduction: Formation of fully reduced indan derivatives.

    Substitution: Formation of N-substituted indan derivatives.

Scientific Research Applications

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2,3-dihydro-1H-inden-1-ol
  • 2-amino-2,3-dihydro-1H-inden-5-ol
  • 2-amino-2,3-dihydro-1H-inden-6-ol

Uniqueness

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is unique due to the position of the amino and hydroxyl groups on the indan ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-4-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9(11)8(6)5-7;/h1-3,7,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGZTBHBKCSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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